molecular formula C17H21N3O2S B2505092 3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097921-03-2

3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2505092
CAS No.: 2097921-03-2
M. Wt: 331.43
InChI Key: BPBJVFGKNBWZDP-UHFFFAOYSA-N
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Description

3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core linked via an ether oxygen to a pyrrolidine moiety. The pyrrolidine nitrogen is substituted with a 4-tert-butylbenzoyl group, imparting steric bulk and electron-donating characteristics.

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-17(2,3)13-6-4-12(5-7-13)16(21)20-9-8-14(11-20)22-15-10-18-23-19-15/h4-7,10,14H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBJVFGKNBWZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Tert-butylbenzoyl Group: This step often involves the acylation of the pyrrolidine ring using 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiadiazole Moiety: The final step involves the reaction of the intermediate compound with a thiadiazole precursor, typically under conditions that promote the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a member of the thiadiazole family, which has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, materials science, and other relevant domains, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

The compound exhibits promising biological activities , making it a candidate for drug development. Key applications include:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models .
  • Anticancer Properties : Studies have shown its potential to inhibit cancer cell proliferation by targeting specific growth factor receptors such as c-Met and VEGFR-2 .

Case Study: Anti-inflammatory Effects

A study demonstrated that derivatives of thiadiazoles, including those similar to the compound in focus, effectively reduced inflammation in rat models by acting on the 5-lipoxygenase pathway. The compound exhibited an IC50 value of 2.8 µM for 5-lipoxygenase inhibition .

Materials Science

Thiadiazoles are also utilized in materials science due to their electronic properties. The incorporation of the tert-butylbenzoyl group may enhance the stability and solubility of materials developed from this compound.

Data Table: Comparison of Thiadiazole Derivatives

Compound Biological Activity Applications
This compoundAnti-inflammatory, AnticancerDrug development
5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thioneInhibitor of 5-lipoxygenaseAnti-inflammatory agents
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-onePotential antimicrobialMaterial synthesis

Agricultural Chemistry

The unique properties of thiadiazoles also lend themselves to potential applications in agricultural chemistry as fungicides or herbicides due to their ability to interact with specific biological pathways in plants.

Mechanism of Action

The mechanism by which 3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Molecular Properties of 3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole and Analogs

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Features/Notes
Target Compound 4-Tert-butylbenzoyl C₁₇H₂₀N₃O₂S* 345.45* Hypothetical; electron-donating substituent enhances lipophilicity.
BK14294 1-Benzofuran-2-carbonyl C₁₅H₁₃N₃O₃S 315.35 Benzofuran introduces rigidity and π-conjugation.
3-{[1-(2,4-Dichlorobenzoyl)... 2,4-Dichlorobenzoyl C₁₃H₁₁Cl₂N₃O₂S 344.20 Electron-withdrawing Cl groups may improve stability.
3-({1-[3-(Trifluoromethyl)... 3-(Trifluoromethyl)benzenesulfonyl C₁₃H₁₂F₃N₃O₃S₂ 379.40 Sulfonyl group enhances electron-withdrawing capacity and polarity.

*Calculated based on structural analysis.

Substituent Effects on Properties

  • Electron-Donating vs. In contrast, chlorine (Cl) and trifluoromethyl (CF₃) substituents in analogs are electron-withdrawing, which could stabilize negative charges or enhance intermolecular interactions in solid-state applications .
  • Steric and Electronic Modulation :
    The bulky tert-butyl group may sterically hinder interactions with biological targets or reduce crystallization tendencies. Conversely, smaller substituents like chlorine or sulfonyl groups might facilitate tighter molecular packing, affecting melting points or solubility .

Thiadiazole Derivatives and Functional Group Variations

1,2,5-Thiadiazole derivatives are known for their electron-deficient nature, making them suitable as electron acceptors in materials science. However, the absence of a 1,1-dioxide group in the target compound (unlike those discussed in ) limits its radical anion stability and coordination ability compared to oxidized analogs .

Research Findings and Implications

  • Computational Insights :
    Density-functional theory (DFT) methods (e.g., B3LYP ) could predict electronic properties like HOMO-LUMO gaps, critical for applications in optoelectronics. Such studies might reveal how tert-butyl substitution alters charge transport relative to chlorine or sulfonyl analogs.
  • Biological and Material Applications: Analogs like BK14294 with fused heterocycles (benzofuran) may exhibit enhanced fluorescence or binding affinity in medicinal chemistry. The dichloro analog could serve as a precursor in agrochemicals due to its stability, while the sulfonyl derivative might act as a catalyst or ligand in organometallic reactions.

Biological Activity

The compound 3-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a member of the thiadiazole family, which has gained attention for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that have been studied for their potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Structure and Properties

The structural formula of this compound features a pyrrolidine ring linked to a tert-butylbenzoyl moiety and a thiadiazole ring. The presence of the bulky tert-butyl group is expected to enhance the compound's lipophilicity and cell permeability, potentially improving its bioavailability in biological systems.

Anticancer Activity

Thiadiazole derivatives have shown significant anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the cytotoxicity of thiadiazole derivatives against HeLa and MCF-7 cell lines using the MTT assay. One derivative showed an IC50 value of 29 μM against HeLa cells, indicating notable anticancer activity .
  • Case Study 2 : Another study synthesized hybrid thiadiazole compounds that demonstrated improved cytotoxic effects due to increased lipophilicity, enhancing their interaction with cellular targets .

Antimicrobial Activity

Thiadiazoles have also been investigated for their antimicrobial properties:

  • Research Findings : Thiadiazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. For example, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.045 μg/mL against Mycobacterium tuberculosis .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazoles has been explored in several studies:

  • Mechanism of Action : Thiadiazoles may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation .

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Thiadiazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and carbon disulfide.
  • Formation of the Pyrrolidine Moiety : The pyrrolidine ring is synthesized using cyclization reactions from appropriate amines and carbonyl compounds.
  • Introduction of the Tert-butylbenzoyl Group : This is accomplished via Friedel-Crafts acylation using 4-tert-butylbenzoyl chloride.

Research Findings Summary Table

Activity TypeCompound TestedCell Line/PathogenIC50/MIC ValueReference
AnticancerThiadiazole DerivativeHeLa29 μM
AntimicrobialThiadiazole DerivativeMycobacterium tuberculosis0.045 μg/mL
Anti-inflammatoryVarious ThiadiazolesIn vitro modelsVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring followed by functionalization with the thiadiazole and tert-butylbenzoyl groups. A common approach includes refluxing intermediates in ethanol or DMF to facilitate cyclization and coupling reactions. For example, refluxing in ethanol for 2–4 hours under controlled pH (neutral to slightly acidic) can yield high-purity products . Catalysts such as trifluoroacetic acid or bases like triethylamine may enhance coupling efficiency .

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For resolving the pyrrolidine and thiadiazole moieties (¹H/¹³C NMR).
  • HPLC and TLC : To monitor reaction progress and purity (>95% by reverse-phase HPLC) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures and DSC for phase transitions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the tert-butylbenzoyl group (e.g., replacing tert-butyl with methyl or trifluoromethyl) and the pyrrolidine-oxygen linker .
  • Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For example, compare IC₅₀ values in kinase assays to identify critical substituents .
  • Step 3 : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with activity trends .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Hypothesis Testing : Replicate assays under standardized conditions (e.g., cell line, incubation time) to rule out variability .
  • Mechanistic Studies : Use techniques like SPR (surface plasmon resonance) to measure binding kinetics directly, bypassing cellular variability .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thiadiazole derivatives with varying substituents) to identify confounding factors .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the tert-butylbenzoyl moiety to enhance solubility without compromising target binding .
  • Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Protect vulnerable sites via fluorination or steric hindrance .

Q. How can computational methods aid in predicting off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to predict binding to non-target proteins (e.g., cytochrome P450 enzymes) .
  • Machine Learning : Train models on existing thiadiazole bioactivity data to flag high-risk off-targets .

Data Contradiction and Validation

Q. What experimental controls are critical when observing inconsistent bioactivity in cell-based vs. enzyme assays?

  • Methodological Answer :

  • Cell Permeability : Measure cellular uptake via LC-MS to confirm intracellular compound concentration .
  • Off-Target Profiling : Use RNA-seq or proteomics to identify unintended pathways activated in cell assays .
  • Positive/Negative Controls : Include known inhibitors/activators of the target enzyme to validate assay conditions .

Q. How to validate the compound’s mechanism of action when conflicting hypotheses arise?

  • Methodological Answer :

  • CRISPR Knockout Models : Generate cell lines lacking the putative target protein and retest activity .
  • Chemical Proteomics : Use affinity-based probes to pull down interacting proteins and identify direct targets .

Tables for Comparative Analysis

Table 1 : Key Synthetic Parameters for Analog Development

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanol/DMF (1:1)Enhances cyclization
Reaction Time2–4 hours (reflux)Minimizes by-products
CatalystTriethylamineImproves coupling efficiency

Table 2 : SAR Trends in Thiadiazole Derivatives

Modification SiteBiological Activity ChangeProposed MechanismReference
Pyrrolidine-Oxygen↓ Solubility, ↑ LipophilicityAlters membrane permeability
Tert-butylbenzoyl↑ Enzyme InhibitionEnhances hydrophobic binding

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